molecular formula C8H18O3<br>CH3(CH2)3OCH2CH2OCH2CH2OH<br>C8H18O3 B094605 2-(2-Butoxyethoxy)ethanol CAS No. 112-34-5

2-(2-Butoxyethoxy)ethanol

Cat. No.: B094605
CAS No.: 112-34-5
M. Wt: 162.23 g/mol
InChI Key: OAYXUHPQHDHDDZ-UHFFFAOYSA-N
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Description

Chemical Name: 2-(2-Butoxyethoxy)ethanol Synonyms: Butyl Carbitol, Diethylene glycol monobutyl ether, Dowanol DB CAS No.: 112-34-5 Molecular Formula: C₈H₁₈O₃ Molecular Weight: 162.23 g/mol Structure: HO(CH₂CH₂O)₂C₄H₉ Key Properties:

  • Boiling Point: ~230–250°C (estimated from thermodynamic data)
  • log P (Octanol-Water Partition Coefficient): 3.15 (indicating moderate lipophilicity)
  • Applications: Widely used as a solvent in paints, coatings, cleaners, and adhesives due to its balanced hydrophilic-lipophilic properties .
  • Safety: Causes skin/eye irritation; classified as hazardous under OSHA and ACGIH guidelines .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-(2-Butoxyethoxy)ethanol is typically synthesized through the etherification of diethylene glycol with butanol. The reaction is carried out under acidic or basic conditions, often using catalysts such as sulfuric acid or sodium hydroxide. The process involves heating the reactants to facilitate the formation of the ether bond .

Industrial Production Methods: In industrial settings, the production of this compound involves continuous processes where diethylene glycol and butanol are fed into a reactor. The reaction mixture is then subjected to distillation to separate the desired product from unreacted starting materials and by-products. The final product is purified to meet specific quality standards required for its various applications .

Chemical Reactions Analysis

Types of Reactions: 2-(2-Butoxyethoxy)ethanol undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Alcohols.

    Substitution: Halides, ethers.

Scientific Research Applications

Industrial Applications

2-(2-Butoxyethoxy)ethanol is utilized in numerous industrial applications due to its solvent properties, which enhance the performance of various formulations:

  • Coatings and Paints :
    • Used as a solvent in coatings and paints, DEGBE improves the flow and leveling properties of formulations, making it ideal for industrial and decorative paints .
  • Cleaning Products :
    • Commonly found in household and industrial cleaning agents, DEGBE acts as a surfactant and solvent, effectively removing grease and dirt from surfaces .
  • Textile Industry :
    • Employed in textile processing for dyeing and finishing applications, it helps improve the absorption of dyes into fabrics .
  • Metalworking Fluids :
    • Utilized in metal machining as a lubricant and coolant due to its ability to reduce friction and heat generation during machining processes .
  • Hydraulic Fluids :
    • Serves as a component in hydraulic fluids, providing necessary viscosity and stability under varying temperatures .

Consumer Products

DEGBE is also present in various consumer products, reflecting its multifunctional role:

  • Personal Care Products :
    • Used as a solvent in cosmetics and personal care items, particularly hair dyes, where it aids in the even distribution of colorants at concentrations up to 9% .
  • Household Cleaners :
    • Found in numerous cleaning products for home maintenance, contributing to their effectiveness .

Environmental Considerations

The environmental impact of DEGBE has been assessed through various studies:

  • Toxicity Assessments :
    • Studies indicate that DEGBE exhibits low toxicity levels when used appropriately. Risk assessments suggest that it does not pose significant risks to human health or the environment at recommended usage levels .
  • Regulatory Status :
    • The chemical is subject to regulations that govern its use in consumer products, ensuring safety standards are met. For instance, the European Chemicals Agency (ECHA) monitors its application across different sectors .

Case Study 1: Use in Hair Dyes

A risk assessment conducted by the Scientific Committee on Consumer Products (SCCP) evaluated the safety of DEGBE as a solvent in hair dye formulations. The findings concluded that at concentrations up to 9%, DEGBE poses no significant risk to consumers based on available toxicological data .

Case Study 2: Industrial Cleaning Applications

In an industrial setting, DEGBE has been shown to enhance cleaning efficiency when used in formulations for degreasing metal parts. Tests demonstrated improved removal rates of oils and contaminants compared to traditional solvents .

Mechanism of Action

The mechanism of action of 2-(2-Butoxyethoxy)ethanol primarily involves its ability to dissolve a wide range of substances. This property is due to its molecular structure, which includes both hydrophilic (ether and hydroxyl groups) and hydrophobic (butyl group) components. This dual nature allows it to interact with and solubilize both polar and non-polar compounds. In biological systems, it can disrupt lipid membranes, leading to increased permeability and solubilization of membrane-bound substances .

Comparison with Similar Compounds

Structural and Molecular Comparisons

Compound CAS No. Molecular Formula Molecular Weight (g/mol) Key Structural Difference
2-(2-Butoxyethoxy)ethanol 112-34-5 C₈H₁₈O₃ 162.23 Base compound (butoxy-ethoxy chain)
2-[2-(2-Butoxyethoxy)ethoxy]ethanol 143-22-6 C₁₀H₂₂O₄ 206.28 Additional ethoxy group (longer chain)
2-(2-Methoxyethoxy)ethanol 111-77-3 C₅H₁₂O₃ 120.15 Methoxy group replaces butoxy
2-Methoxyethanol 109-86-4 C₃H₈O₂ 76.09 Shorter chain (methoxy-ethanol)
This compound acetate 124-17-4 C₁₀H₂₀O₄ 204.26 Acetylated terminal hydroxyl group
2-[2-[2-[(2-Ethylhexyl)oxy]ethoxy]ethoxy]ethanol 1559-37-1 C₁₄H₃₀O₄ 262.39 Ethylhexyl group replaces butoxy (bulkier substituent)

Physical and Thermodynamic Properties

Property This compound 2-(2-Methoxyethoxy)ethanol 2-Methoxyethanol This compound acetate
Boiling Point (°C) ~230–250 ~194 ~124 ~245–260
log P 3.15 0.45 (estimated) -0.77 3.80 (estimated)
Vapor Pressure (kPa) 11.51 at 160°C Higher volatility High volatility Lower volatility
Solubility Miscible with water/organics Miscible with water Fully water-soluble Low water solubility

Notes:

  • Increasing ethoxy chain length (e.g., 2-[2-(2-Butoxyethoxy)ethoxy]ethanol) increases molecular weight and boiling point but reduces water solubility .
  • Acetylation (e.g., acetate derivative) enhances lipophilicity and reduces volatility, making it suitable for slow-evaporating coatings .


Key Findings :

  • 2-Methoxyethanol’s high toxicity led to its replacement by safer alternatives like butoxy derivatives .
  • This compound’s moderate log P (3.15) balances solubility and environmental persistence, though it is still detected as a VOC in indoor environments .

Biological Activity

2-(2-Butoxyethoxy)ethanol, also known as DEGBE (Diethylene Glycol Butyl Ether), is an organic solvent widely used in industrial applications, including surface cleaning, paint thinners, and as a component in various formulations. Understanding its biological activity is crucial due to potential health impacts on humans and animals. This article reviews the biological effects of DEGBE, focusing on its toxicity, metabolic pathways, and relevant case studies.

  • Chemical Name : this compound
  • CAS Number : 112-34-5
  • Molecular Formula : C10_{10}H22_{22}O3_3
  • Molecular Weight : 190.29 g/mol

Metabolism and Excretion

Upon exposure, DEGBE is metabolized primarily in the liver. The compound is converted into various metabolites, which are then excreted through urine. Studies indicate that 60-80% of urinary radioactivity post-exposure is attributed to its primary metabolite, butoxyacetic acid (BAA) . The half-life of DEGBE in the body is relatively short, with metabolites typically eliminated within 24 to 48 hours after exposure.

Acute Toxicity

Acute exposure to high concentrations of DEGBE can lead to several adverse health effects:

  • Hemolysis : DEGBE has been shown to cause the destruction of red blood cells, leading to hemolysis. Symptoms include hemoglobinuria (hemoglobin in urine), which has been observed in animal studies involving rats and rabbits exposed to high doses .
  • Respiratory Effects : Inhalation studies indicate that exposure can lead to respiratory irritation. For instance, male Swiss Webster mice exhibited a significant decrease in respiratory rate upon exposure . Additionally, nasal discharge and lung congestion were noted in rabbits after prolonged exposure .
  • Gastrointestinal Effects : Cases of emesis (vomiting) and gastrointestinal distress have been reported in both animal studies and human volunteers exposed to DEGBE . Notably, a rhesus monkey exposed to 210 ppm experienced multiple vomiting episodes during the exposure period .

Chronic Toxicity

Chronic exposure studies reveal a range of systemic effects:

  • Hematological Changes : Long-term studies have indicated decreases in red blood cell counts and changes in liver enzyme levels at higher doses . A low observed adverse effect level (LOAEL) for systemic effects was reported at 891 mg/kg body weight per day .
  • Dermal Irritation : Repeated dermal exposure has been associated with skin irritation and inflammation. No serious systemic effects were noted through dermal routes at lower concentrations .

Case Studies

  • Animal Studies :
    • In a study involving Fischer 344 rats exposed to DEGBE during gestation, developmental effects were observed, including skeletal malformations in offspring .
    • A study on dogs exposed repeatedly to DEGBE showed significant respiratory distress and gastrointestinal issues leading to death in some cases due to high doses .
  • Human Exposure :
    • An investigation into workers handling products containing DEGBE revealed symptoms such as headaches, respiratory irritation, and skin lesions due to dermal contact with the solvent .

Summary of Biological Activity

Biological EffectObserved In Animal StudiesObserved In Human Studies
HemolysisYesRare
Respiratory IrritationYesYes
Gastrointestinal DistressYesYes
Dermal IrritationYesYes
Developmental EffectsYesN/A

Q & A

Q. Basic: What spectroscopic methods are recommended for determining the purity of 2-(2-butoxyethoxy)ethanol in laboratory settings?

Answer:
The purity of this compound can be assessed using a combination of spectroscopic techniques:

  • Gas Chromatography-Mass Spectrometry (GC/MS): Used to identify volatile impurities and degradation products. A study detected this compound acetate in waste streams via GC/MS with NIST library matching, achieving high confidence in peak identification .
  • Infrared Spectroscopy (IR): Provides functional group analysis (e.g., hydroxyl and ether groups). The Coblentz Society and NIST provide reference IR spectra for structural verification .
  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR resolve molecular structure and confirm absence of contaminants like residual solvents .

Table 1: Key Spectroscopic Data

TechniqueApplicationReference Source
GC/MSImpurity profilingNIST Library
IRFunctional group analysisCoblentz Society
NMRStructural confirmationPubChem

Q. Basic: What safety protocols should researchers follow when handling this compound?

Answer:
Safety measures are critical due to its reproductive toxicity and solvent effects:

  • Personal Protective Equipment (PPE): Use nitrile gloves and impermeable clothing to prevent dermal absorption. OSHA guidelines recommend material compatibility testing for PPE .
  • Ventilation: Work in fume hoods to minimize inhalation exposure. ECHA classifies it as harmful if inhaled (H332) .
  • Medical Monitoring: For frequent exposure, conduct pre-employment and periodic liver/kidney function tests. OSHA mandates access to medical records under 29 CFR 1910.1020 .

Note: Reproductive toxicity concerns require special precautions for pregnant researchers, including exposure limits below 10% of occupational thresholds .

Q. Advanced: How can researchers resolve contradictions in toxicity data for this compound across studies?

Answer:
Discrepancies in toxicity data (e.g., hepatotoxicity vs. hemolytic effects) arise from differences in exposure routes, species sensitivity, and metabolite analysis. Methodological strategies include:

  • Dose-Response Studies: Use in vitro models (e.g., hepatocytes) to isolate metabolic pathways. ATSDR highlights species-specific differences in butoxyacetic acid formation, a key metabolite .
  • Cross-Study Meta-Analysis: Compare data from OECD SIDS reports, NTP assays, and occupational exposure cases to identify confounding factors (e.g., mixed solvent exposures) .
  • Biomarker Validation: Quantify urinary butoxyacetylglutamine in exposed populations to improve epidemiological relevance .

Table 2: Conflicting Toxicity Endpoints

Study TypeObserved EffectProposed MechanismReference
Rodent oralHemolysisRBC membrane disruption
Human dermalLiver enzyme elevationCYP450 induction

Q. Advanced: What methodologies optimize the synthesis of this compound derivatives for pharmaceutical applications?

Answer:
Derivatization (e.g., acetate or aminoethoxy forms) enhances solubility and stability. Key steps:

  • Reaction Solvent Selection: Use aprotic solvents (e.g., THF) to minimize hydrolysis. A study on 2-(2-ethylhexyloxy)ethanol synthesis achieved 75% yield via controlled etherification .
  • Catalytic Efficiency: Employ acid catalysts (e.g., p-toluenesulfonic acid) for esterification. NIST thermodynamic data (ΔvapH = 58 kJ/mol) guides reaction temperature optimization .
  • Purification: Liquid-liquid extraction removes unreacted butanol, followed by vacuum distillation (boiling point: 171.8°C predicted) .

Table 3: Synthesis Parameters

DerivativeCatalystYieldReference
AcetateH2SO468%
AminoethoxyPd/C82%

Q. Basic: What analytical standards are available for quantifying this compound in environmental samples?

Answer:

  • Chromatographic Standards: NIST provides certified reference materials (CRM) for GC/MS calibration .
  • Quantitative NMR (qNMR): USP-grade standards enable purity verification with <2% uncertainty .
  • Environmental Monitoring: EPA DSSTox lists toxicity thresholds (e.g., LC50 for aquatic organisms: 1–2 mg/L) .

Q. Advanced: How do researchers evaluate the environmental persistence of this compound degradation products?

Answer:

  • Biodegradation Assays: Use OECD 301F respirometry to measure CO2 evolution from microbial activity. AICIS reports moderate biodegradability (40% in 28 days) .
  • Photolysis Studies: UV-Vis spectroscopy tracks hydroxyl radical-mediated degradation. Predicted half-life in air: 12–24 hours .
  • Ecotoxicity Profiling: Assess metabolites (e.g., butoxyacetic acid) using Daphnia magna acute toxicity tests (EC50: 8.2 mg/L) .

Properties

IUPAC Name

2-(2-butoxyethoxy)ethanol
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InChI

InChI=1S/C8H18O3/c1-2-3-5-10-7-8-11-6-4-9/h9H,2-8H2,1H3
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InChI Key

OAYXUHPQHDHDDZ-UHFFFAOYSA-N
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Canonical SMILES

CCCCOCCOCCO
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Molecular Formula

C8H18O3, Array
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DSSTOX Substance ID

DTXSID8021519
Record name 2-(2-Butoxyethoxy)ethanol
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Molecular Weight

162.23 g/mol
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Physical Description

Diethylene glycol monobutyl ether is a colorless liquid with a mild pleasant odor. Mixes with water. (USCG, 1999), Gas or Vapor, Liquid; Liquid; Liquid, Other Solid; Water or Solvent Wet Solid, Colorless liquid with a mild pleasant odor; [CAMEO], COLOURLESS LIQUID., Colorless liquid
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Record name Ethanol, 2-(2-butoxyethoxy)-
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Boiling Point

448 °F at 760 mmHg (NTP, 1992), 230.4 °C, 230 °C, 448 °F
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Flash Point

172 °F (NTP, 1992), 78 °C, 99 °C (Closed cup), 172 °F (78 °C) (Closed cup), 78 °C c.c., 176 °F
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Solubility

greater than or equal to 100 mg/mL at 68 °F (NTP, 1992), Miscible with water at 25 °C, Miscible with oils, Very soluble in ethanol, ethyl ether, acetone; soluble in benzene, Solubility in water: very good
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Density

0.954 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.9553 g/cu cm at 20 °C, Density: 0.952 at 20 °C; 0.948 at 25 °C, Relative density (water = 1): 0.95, 0.954 at 68 °F
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Record name DIETHYLENE GLYCOL MONOBUTYL ETHER (BUTYL CARBITOL)
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Vapor Density

5.58 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 5.6 (Air = 1), Relative vapor density (air = 1): 5.6, 5.58
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Vapor Pressure

0.01 mmHg at 68 °F (NTP, 1992), 0.02 [mmHg], VP: 0.06 mm Hg at 25 °C, 2.19X10-2 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: 3, 0.01 mmHg at 68 °F
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Color/Form

Colorless liquid, Clear liquid

CAS No.

112-34-5
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Melting Point

-90.6 °F (NTP, 1992), -68.1 °C, -68 °C, -90.6 °F
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Synthesis routes and methods I

Procedure details

A solution containing 2.00 g Food Black 2 (C.I. Food Black 2), 0.08 g LM pectin (Product Name: LM-104AS, The Copenhagen Pectin Factory Ltd.), 5.00 g of glycerol, 5.00 g of diethylene glycol, 8.00 g diethylene glycol mono-n-butyl ether, 0.80 g of Surfynol 465, and 79.12 g of ultrapure water was prepared. The solution was stirred for 2 hours and then filtered through a 5 μm stainless steel mesh.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
pectin
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Pectin
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
5 g
Type
reactant
Reaction Step Three
Quantity
5 g
Type
reactant
Reaction Step Three
Name
Quantity
79.12 g
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

A solution containing 2.50 g Kayacryl Rhodamine FB (Product Name, Nippon Kayaku, C.I. Acid Red 52), 0.06 g LM pectin (Product Name: LM-104AS, The Copenhagen Pectin Factory Ltd.), 5.00 g of glycerol, 5.00 g of diethylene glycol, 8.00 g diethylene glycol mono-n-butyl ether, 0.80 g of Surfynol 465, and 78.64 g of ultrapure water was prepared. The solution was stirred for 2 hours and then filtered through a 5 μm stainless steel mesh.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
pectin
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Pectin
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
5 g
Type
reactant
Reaction Step Three
Quantity
5 g
Type
reactant
Reaction Step Three
Name
Quantity
78.64 g
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

the 2-(2-butoxyethoxy)-ethyl ether of acetic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods IV

Procedure details

A blend of 3350 and 8000 molecular weight poly(ethylene glycol) was made up to give an average molecular weight of approximately 3400 g/mole. While mixing, the poly(ethylene glycol) was dewatered under vaccum for 3 hrs.; the temperature was then stabilized at 75° C. and the reactor contents placed under a nitrogen blanket. A mixture of dodecanol and hexadecanol was added to serve as the linear cap; 1,6-hexamethylene diisocyanate was also added to the reactor and mixed for two minutes. A tin catalyst was then added and the reaction allowed to continue for 30 minutes. A diamine modifier, Kemamine D-970 (Witco Corp.), was added and allowed to react for 20 minutes. The molten polymer was then discharged to water/cosolvent solution to give a final product of 25% polymer/15% butyl Carbitol/60% water. This polymer was designated Comparative A.
[Compound]
Name
poly(ethylene glycol)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
poly(ethylene glycol)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
diamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Seven
Yield
25%

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2-Butoxyethoxy)ethanol
Reactant of Route 2
Reactant of Route 2
2-(2-Butoxyethoxy)ethanol
Reactant of Route 3
Reactant of Route 3
2-(2-Butoxyethoxy)ethanol
Reactant of Route 4
2-(2-Butoxyethoxy)ethanol
Reactant of Route 5
Reactant of Route 5
2-(2-Butoxyethoxy)ethanol
Reactant of Route 6
Reactant of Route 6
2-(2-Butoxyethoxy)ethanol

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